molecular formula C20H16BrClN2O3S B6092185 5-[(3-bromophenyl)sulfamoyl]-2-chloro-N-(2-methylphenyl)benzamide

5-[(3-bromophenyl)sulfamoyl]-2-chloro-N-(2-methylphenyl)benzamide

Cat. No.: B6092185
M. Wt: 479.8 g/mol
InChI Key: FVGMYWDRDKXELJ-UHFFFAOYSA-N
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Description

5-[(3-bromophenyl)sulfamoyl]-2-chloro-N-(2-methylphenyl)benzamide is a complex organic compound that features a combination of bromine, chlorine, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-bromophenyl)sulfamoyl]-2-chloro-N-(2-methylphenyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Sulfonamidation: The attachment of a sulfonamide group to the brominated phenyl ring.

    Chlorination: The addition of a chlorine atom to the benzamide structure.

    Coupling Reaction: The final step involves coupling the chlorinated benzamide with the sulfonamidated bromophenyl compound under specific conditions, often using a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(3-bromophenyl)sulfamoyl]-2-chloro-N-(2-methylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

5-[(3-bromophenyl)sulfamoyl]-2-chloro-N-(2-methylphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-[(3-bromophenyl)sulfamoyl]-2-chloro-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-benzimidazol-2yl benzamide: Known for its allosteric activation of human glucokinase.

    4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: Investigated for its neurotoxic potentials.

Uniqueness

5-[(3-bromophenyl)sulfamoyl]-2-chloro-N-(2-methylphenyl)benzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse modifications, making it a versatile compound in various research fields.

Properties

IUPAC Name

5-[(3-bromophenyl)sulfamoyl]-2-chloro-N-(2-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrClN2O3S/c1-13-5-2-3-8-19(13)23-20(25)17-12-16(9-10-18(17)22)28(26,27)24-15-7-4-6-14(21)11-15/h2-12,24H,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGMYWDRDKXELJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NC3=CC(=CC=C3)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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